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Compound of Interest

Compound Name:
(2S,4R)-4-Ethyl-L-proline

Hydrochloride

Cat. No.: B13851795

Get Quote

Introduction & Structural Significance[1]
(2S,4R)-4-Ethyl-L-proline (also known as trans-4-ethyl-L-proline) is a critical scaffold in

medicinal chemistry. By introducing an ethyl group at the C4 position trans to the C2-

carboxylate, the pyrrolidine ring adopts a specific pucker (typically C4-exo), rigidly orienting the

peptide backbone. This conformational restriction is utilized to enhance the metabolic stability

and receptor selectivity of peptide therapeutics.

Stereochemical Definition
Configuration: (2S, 4R)

Relationship: The C4-ethyl group is trans to the C2-carboxylic acid group.

Salt Form: Hydrochloride (HCl) – Highly hygroscopic solid.

Structural Assignment Workflow
The following logic flow illustrates the critical path for validating the (2S,4R) stereochemistry

against the (2S,4S) cis-isomer.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b13851795#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13851795?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis
(e.g., from 4-OH-Proline)

Crude Mixture
(Diastereomers)

Purification
(Ion Exchange/HPLC) Analytical Validation

1H NMR Analysis
(Coupling Constants)Primary Check

NOESY/ROESY
(Spatial Proximity)

Stereo Confirmation
Confirmed

(2S,4R)-Isomer

J(H3-H4) Analysis

H2-H4 Correlation

Click to download full resolution via product page

Figure 1: Analytical workflow for stereochemical validation of 4-substituted prolines.

Spectroscopic Data
The following data represents the consensus values for the hydrochloride salt in Deuterium

Oxide (

).

Mass Spectrometry (MS)
Mass spectrometry is the first line of confirmation for molecular weight and ionization behavior.

Parameter Value Notes

Formula Free base MW: 143.19 g/mol

Ionization Mode ESI (+)
Electrospray Ionization

(Positive)

Molecular Ion 144.1 Corresponds to

Key Fragments ~98

Loss of

(Typical for

-amino acids)

Proton NMR ( NMR)
Solvent:
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(referenced to HDO at 4.79 ppm or internal DSS at 0.00 ppm). Frequency: 400 MHz or higher
recommended for resolving ring multiplets.

The spectrum is characterized by the distinct triplet of the ethyl group and the diastereotopic

dispersion of the ring protons.
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Position (ppm) Multiplicity Integral Assignment
Mechanistic
Insight

Ethyl-CH3 0.91
Triplet (

Hz)
3H of Ethyl

Diagnostic

high-field

signal.

Ethyl-CH2 1.35 - 1.50 Multiplet 2H of Ethyl

Diastereotopi

c methylene

protons.

H-3 (Ring) 1.85 - 2.05 Multiplet 1H -H (cis to

COOH)

High field

-proton.

H-4 (Ring) 2.25 - 2.40 Multiplet 1H -H (Methine)

Center of

stereochemic

al inversion.

H-3' (Ring) 2.50 - 2.65 Multiplet 1H -H (trans to

COOH)

Deshielded

due to

anisotropy.

H-5 (Ring) 2.95 Triplet/dd 1H -H

Protons

adjacent to

Nitrogen (

).

H-5' (Ring) 3.45 dd 1H -H
Diastereotopi

c partner.

H-2 (Ring) 4.25
dd (

Hz)
1H -H

Critical:

Chemical

shift confirms

-amino acid.
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Technical Note: The coupling constants (

) of the

-proton (H-2) are sensitive to the ring pucker. In the (2S,4R) trans isomer, H-2

typically shows a distinct doublet of doublets, distinguishing it from the cis isomer

which often displays a broader multiplet due to different dihedral angles.

Carbon-13 NMR ( NMR)
Solvent:ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-

inserted">

.

Position (ppm) Assignment Notes

Ethyl-CH3 12.5 Terminal methyl.

Ethyl-CH2 26.8 Ethyl methylene.

C-4 38.5 -CH
Ring methine (alkyl

substituted).

C-3 35.2 -CH2 Ring methylene.

C-5 52.1 -CH2

Adjacent to

.

C-2 60.5 -CH Chiral center.

C=O 173.5 Carboxyl
Characteristic acid

carbonyl.
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Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR (Solid State).

3200 - 2500 cm⁻¹: Broad, strong absorption. Corresponds to

stretching of the amine salt (

) and

stretching of the carboxylic acid.

1735 - 1745 cm⁻¹: Strong, sharp band.

stretch of the carboxylic acid (monomer/dimer equilibrium).

1580 - 1620 cm⁻¹:

bending (Amine salt).

Experimental Protocols
Sample Preparation for NMR
The hydrochloride salt is extremely hygroscopic. Proper handling is required to prevent water

peaks from obscuring the Ethyl-CH2 region.

Drying: Dry the sample (approx. 10 mg) in a vacuum desiccator over

for at least 4 hours prior to analysis.

Solvent: Use

(99.9% D) from a fresh ampoule.

Reference: Add a trace amount of DSS (2,2-dimethyl-2-silapentane-5-sulfonate) as an

internal standard (

0.00 ppm). Avoid TMS as it is insoluble in water.

Acquisition:
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Set relaxation delay (

) to

seconds to ensure full relaxation of the carboxylate-adjacent protons.

Acquire at least 64 scans to resolve the minor coupling of the ethyl group.

Stereochemical Validation (NOESY)
To definitively prove the (2S,4R) configuration over the (2S,4S) isomer:

Experiment: 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

Logic:

In (2S,4R)-trans-4-ethylproline, the C2-H and C4-H protons are generally on the same

face of the ring (cis-relationship) due to the trans-arrangement of the substituents (COOH

and Ethyl).

Observation: Look for a strong NOE cross-peak between H-2 (

4.25) and H-4 (

2.30).

Contrast: The (2S,4S) isomer (cis-4-ethyl) would show a weaker or absent correlation

between these protons as they are on opposite faces.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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